4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Description
The compound 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate features a phenyl ring substituted at position 4 with a bromine atom (Br) and at position 2 with a carbohydrazonoyl group. This carbohydrazonoyl moiety is further functionalized with a (4-isopropylphenoxy)acetyl chain, while the phenyl ester at position 4 carries a 4-methoxybenzoate group.
Properties
CAS No. |
767289-02-1 |
|---|---|
Molecular Formula |
C26H25BrN2O5 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H25BrN2O5/c1-17(2)18-4-11-23(12-5-18)33-16-25(30)29-28-15-20-14-21(27)8-13-24(20)34-26(31)19-6-9-22(32-3)10-7-19/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ |
InChI Key |
VVVYPANWIYUAHF-RWPZCVJISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Isopropylphenoxy Acetyl Intermediate: This involves the reaction of 4-isopropylphenol with acetic anhydride under acidic conditions.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Bromination: The compound is brominated using bromine in the presence of a catalyst.
Final Coupling: The brominated intermediate is then coupled with 4-methoxybenzoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
†Estimated based on structural similarity to compounds.
Key Observations
Substituent Effects on Lipophilicity and Solubility: The 4-isopropylphenoxy group in the target compound introduces significant steric bulk and lipophilicity compared to the 1-naphthylamino-oxo () or 3-methoxyanilino-oxo () groups. This may reduce aqueous solubility but enhance membrane permeability .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~622.5 vs. 526.3–550.8 in analogs) may impact pharmacokinetics, requiring optimization for drug-likeness under guidelines like Lipinski’s Rule of Five.
Functional Group Diversity :
- The hydroxybenzoyl variant (CAS 769150-48-3) demonstrates improved water solubility due to its polar hydroxyl group, a feature absent in the target compound. This highlights the trade-off between lipophilicity and solubility in drug design.
Safety and Handling :
- While explicit safety data for the target compound are unavailable, analogs like Hongdenafil () are classified as hazardous, necessitating stringent handling protocols (e.g., avoiding inhalation, using protective equipment) .
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